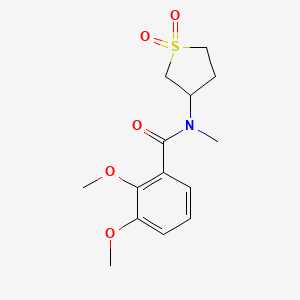

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of a class of compounds known as N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The exact synthesis process for “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxy-N-methylbenzamide” is not available in the sources I found.Applications De Recherche Scientifique

Tumor Proliferation Imaging

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxy-N-methylbenzamide shows promise in the field of medical imaging, particularly in assessing tumor proliferation. A study involving the related compound 18F-ISO-1, a cellular proliferative marker, demonstrated its utility in imaging tumor proliferation via PET in patients with various cancers. The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, suggesting that derivatives of this compound could be useful in evaluating the proliferative status of solid tumors. This correlation supports the potential application of such compounds in diagnosing and monitoring cancer treatment efficacy through non-invasive imaging techniques (Dehdashti et al., 2013).

Synthetic Opioid Analysis

In forensic toxicology, the analysis of synthetic opioids, including compounds structurally related to this compound, has been crucial. The compound U-47700, sharing structural similarities, has been studied for its analgesic properties and potential misuse. Research into such compounds contributes to understanding their pharmacological profiles, aiding in the development of medical therapies and legal regulations around novel psychoactive substances (Elliott et al., 2016).

Sigma-2 Receptor Probe Development

Compounds related to this compound have been explored as potential probes for sigma-2 receptors, indicating applications in neuropharmacology and cancer research. The development of such probes can facilitate the study of sigma-2 receptor functions in various physiological and pathological processes, offering insights into new therapeutic targets (Xu et al., 2005).

Photocatalytic Degradation Studies

The structure of this compound suggests potential utility in photocatalytic applications. Studies on related compounds demonstrate their effectiveness in enhancing the degradation of environmental pollutants. The synergy between such compounds and photocatalysts like TiO2 can improve the efficiency of removing harmful substances from water, contributing to environmental remediation efforts (Torimoto et al., 1996).

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

Compounds related to it have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability .

Result of Action

The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-15(10-7-8-21(17,18)9-10)14(16)11-5-4-6-12(19-2)13(11)20-3/h4-6,10H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWYWLFGJUYDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)

![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)

![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)